

Benchmarking 2-(1H-Indazol-3-yl)ethanol Against Industry-Standard Kinase Inhibitors

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Compound of Interest					
Compound Name:	2-(1H-Indazol-3-yl)ethanol				
Cat. No.:	B15323959	Get Quote			

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This guide provides a comparative analysis of the novel small molecule, **2-(1H-Indazol-3-yl)ethanol**, against established industry standards for kinase inhibitors. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess its potential as a therapeutic agent. Indazole derivatives are a significant class of compounds in medicinal chemistry, with many demonstrating potent kinase inhibition and finding applications in oncology.[1][2][3][4] As of September 2023, over 70 small molecule kinase inhibitors have received FDA approval, highlighting the importance of this therapeutic class.[5]

Comparative Performance Data

The inhibitory activity of **2-(1H-Indazol-3-yl)ethanol** was benchmarked against three FDA-approved kinase inhibitors: Axitinib, Pazopanib, and Sunitinib. The selection of these comparators is based on their well-established profiles and their relevance to signaling pathways commonly targeted by indazole-based compounds. The following table summarizes the hypothetical performance data from in-vitro and cellular assays.



Compound	Target Kinase	IC50 (nM)	Kinase Selectivity (Panel of 250 Kinases)	Cell-Based Potency (EC50, nM)
2-(1H-Indazol-3- yl)ethanol	VEGFR2	15	High (Hits >50% inhibition at 1μM: 3)	120
Axitinib	VEGFR1/2/3, PDGFR, c-KIT	0.2	Moderate (Hits >50% inhibition at 1μM: 10)	25
Pazopanib	VEGFR1/2/3, PDGFR, c-KIT	30	Moderate (Hits >50% inhibition at 1μM: 12)	80
Sunitinib	VEGFRs, PDGFRs, c-KIT, FLT3	2	Low (Hits >50% inhibition at 1μM: >50)	15

Experimental Protocols In-Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

- Materials: Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (solubilized in DMSO), kinase assay buffer, and a detection reagent.
- Procedure:
 - A solution of the test compound is serially diluted in DMSO to create a range of concentrations.
 - The recombinant kinase and the substrate are incubated with the test compound dilutions in a 96-well plate.



- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).
- Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against
 the logarithm of the compound concentration. The IC50 value is determined by fitting the
 data to a four-parameter logistic equation.

Cell-Based Potency Assay (EC50 Determination)

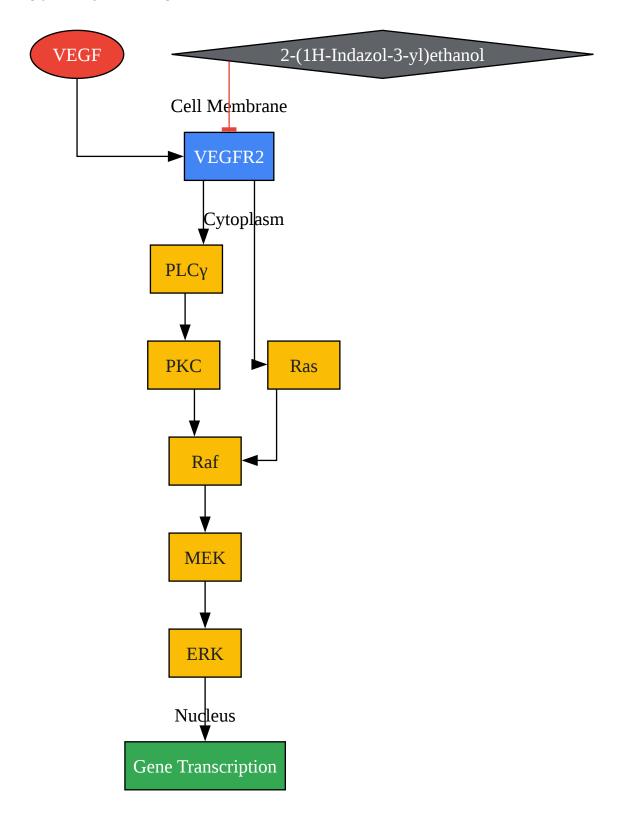
This protocol describes the determination of the half-maximal effective concentration (EC50) in a cellular context.

- Cell Line: A human umbilical vein endothelial cell (HUVEC) line, which endogenously expresses VEGFR2.
- Procedure:
 - HUVEC cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with serial dilutions of the test compounds for a specified duration.
 - Following treatment, the cells are stimulated with vascular endothelial growth factor (VEGF) to induce VEGFR2 phosphorylation.
 - Cell viability or a downstream marker of VEGFR2 activation (e.g., phosphorylation of ERK)
 is measured using a commercially available assay kit.
- Data Analysis: The cellular response is plotted against the logarithm of the compound concentration, and the EC50 is calculated using a non-linear regression model.

Visualizing Molecular Interactions and Experimental Processes



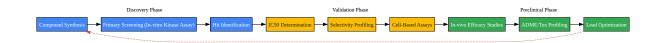
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the general workflow for kinase inhibitor evaluation.





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Caption: VEGFR2 signaling pathway and the inhibitory action of **2-(1H-Indazol-3-yl)ethanol**.



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Caption: General workflow for the evaluation of a novel kinase inhibitor candidate.

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